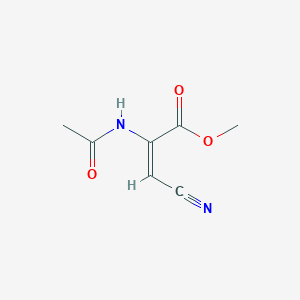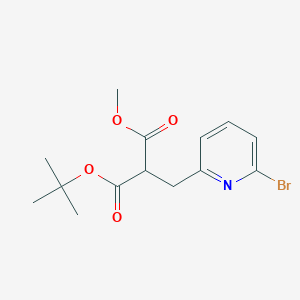
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate is an organic compound that features a bromopyridine moiety and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate typically involves multi-step organic reactions. One common route includes the bromination of pyridine followed by esterification and the introduction of the Boc protecting group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in redox reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Deprotection: The free amine derivative of the compound.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate involves its interaction with various molecular targets. The bromopyridine moiety can engage in halogen bonding, while the Boc group can be selectively removed to expose reactive sites. These interactions facilitate its use in synthetic pathways and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(6-chloropyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
- Methyl 3-(6-fluoropyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
- Methyl 3-(6-iodopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
Uniqueness
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific synthetic applications where bromine’s reactivity is advantageous.
Propiedades
Fórmula molecular |
C14H18BrNO4 |
|---|---|
Peso molecular |
344.20 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O-methyl 2-[(6-bromopyridin-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)10(12(17)19-4)8-9-6-5-7-11(15)16-9/h5-7,10H,8H2,1-4H3 |
Clave InChI |
UWCAABPREOPVOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=NC(=CC=C1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



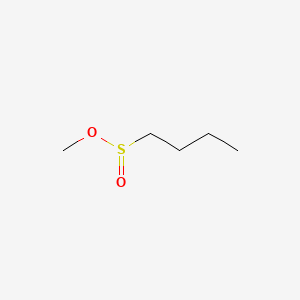

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
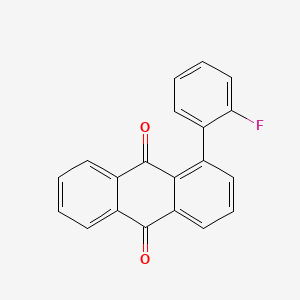
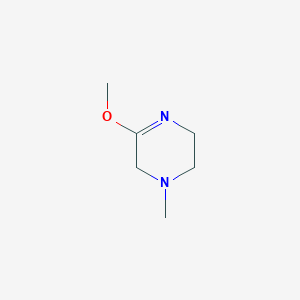
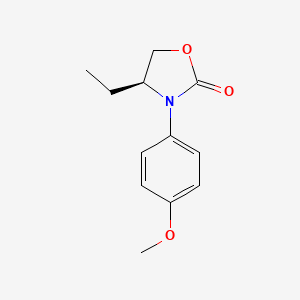
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)

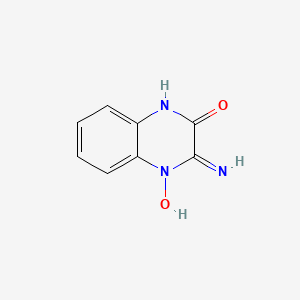
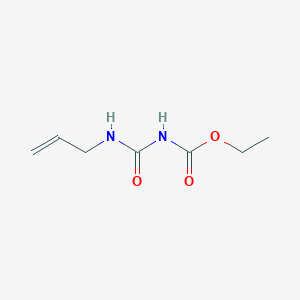
![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
